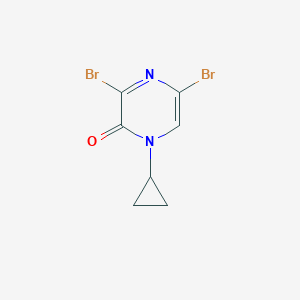
7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one, also known as CDPH-HSM, is a synthetic organic compound with a wide range of applications in the scientific research field. CDPH-HSM is a quinazolinone-based compound with a unique structure that gives it the potential to be used in a variety of applications.
Applications De Recherche Scientifique
Anticancer Applications
Quinazoline derivatives have shown remarkable activity against various cancer cell lines. For instance, certain derivatives demonstrated significant inhibition of the EGFR-tyrosine kinase, indicating their potential as antitumor agents (Noolvi & Patel, 2013). Another study found that these compounds exhibited potent antihypertensive activity through an α1-adrenergic receptor blocking property similar to clinically used analogues (Rahman et al., 2014). Furthermore, derivatives of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenyl quinazolin-4(3H)-ones have been prepared and evaluated for antitubercular activity against Mycobacterium tuberculosis, showing significant potency (Anand et al., 2011).
Antimicrobial and Antitubercular Evaluation
Quinazoline derivatives have also been studied for their antimicrobial and antitubercular properties. A series of these compounds showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, and notable antitubercular activity against Mycobacterium tuberculosis, equivalent to standard treatments (Anand et al., 2011).
Antihypertensive and Anti-inflammatory Activity
In addition to their anticancer potential, some quinazoline derivatives exhibited good to moderate antihypertensive activity in vivo, indicating their utility in managing blood pressure-related conditions (Rahman et al., 2014). The anti-inflammatory properties of these compounds were also confirmed, suggesting their potential in the treatment of inflammation-related disorders (Dash et al., 2017).
Propriétés
IUPAC Name |
7-chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2OS/c1-4-5-6-7-10-28-15-22-25-21-14-18(24)8-9-20(21)23(27)26(22)19-12-16(2)11-17(3)13-19/h8-9,11-14H,4-7,10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZVBKAEHNENQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(3,5-dimethylphenyl)-2-(hexylsulfanylmethyl)quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-butyl-10-[(1E)-3-[(1E)-3-[(1E)-3-[(10E)-9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1,6,8(15),11,13-pentaen-10-ylidene]prop-1-en-1-yl]-5,5-dimethylcyclohex-2-en-1-ylidene]prop-1-en-1-yl]-4-methyl-3-oxa-9-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),7,9,11,13-hexaen-9-ium; tetrafluoroboranuide](/img/structure/B2796859.png)

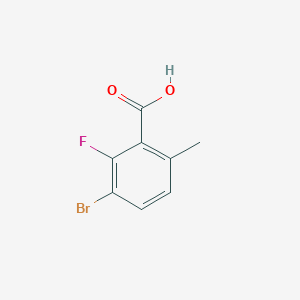
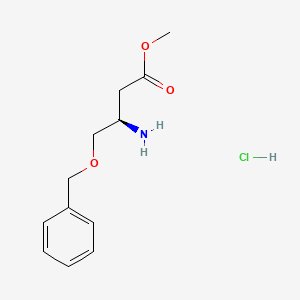
![4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2796865.png)
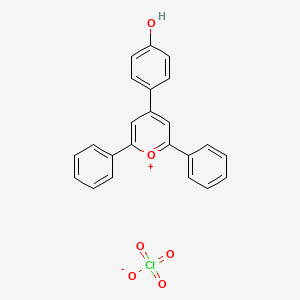
![Methyl 5-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2796870.png)
![ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2796871.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine](/img/structure/B2796875.png)
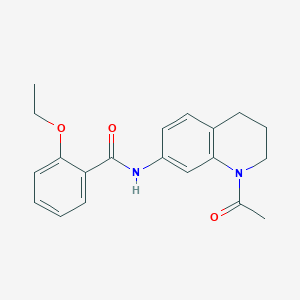
![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2796879.png)
![Methyl 3-[(4-ethoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2796881.png)
